5,5,5-trifluoro-2-methoxypentanoic acid
Description
Properties
CAS No. |
2353091-00-4 |
|---|---|
Molecular Formula |
C6H9F3O3 |
Molecular Weight |
186.1 |
Purity |
95 |
Origin of Product |
United States |
Stereoselective Synthetic Strategies for 5,5,5 Trifluoro 2 Methoxypentanoic Acid and Its Precursors
Historical Overview of Synthetic Routes to Analogous Fluorinated Compounds
The field of organofluorine chemistry, essential for the synthesis of compounds like 5,5,5-trifluoro-2-methoxypentanoic acid, has a rich history dating back to the 19th century. The first synthesis of an organofluorine compound, methyl fluoride, was reported in 1835, predating the isolation of elemental fluorine itself. nih.gov A significant early milestone was the development of the halogen exchange (halex) reaction, first demonstrated by Alexander Borodin in 1862, a method that remains a cornerstone in the industrial production of fluorochemicals. nih.gov
Further advancements in the late 19th and early 20th centuries expanded the toolkit for introducing fluorine into organic molecules. Swarts' work in 1898 on the reaction of benzotrichloride (B165768) with antimony trifluoride (SbF₃) provided a method to create the trifluoromethyl (-CF₃) group. nih.gov For aromatic compounds, the Schiemann reaction, discovered in 1927, utilized the thermal decomposition of diazonium tetrafluoroborates to install fluorine atoms. nih.gov
The mid-20th century, driven by wartime research, saw a dramatic expansion in fluorination technology. jst.go.jp Electrochemical fluorination (ECF), developed by Joseph H. Simons in the 1930s and published after World War II, provided an industrial-scale method for producing perfluorinated compounds, including carboxylic acids. wikipedia.org The Simons process involves the electrolysis of an organic compound in anhydrous hydrogen fluoride, replacing all C-H bonds with C-F bonds. wikipedia.org Concurrently, the development of N-F fluorinating agents, beginning with reagents like perfluoro-N-fluoropiperidine, offered milder and more selective alternatives to using hazardous elemental fluorine, greatly facilitating laboratory-scale synthesis. beilstein-journals.org These foundational methods paved the way for the more nuanced stereoselective strategies used today.
Enantioselective Approaches
Achieving enantiopure 5,5,5-trifluoro-2-methoxypentanoic acid requires precise control over the creation of the chiral center at the C-2 position. Enantioselective synthesis aims to directly produce one enantiomer in excess over the other.
Asymmetric Catalysis in the α-Functionalization of Pentanoic Acid Derivatives
Asymmetric catalysis is a powerful strategy for installing chirality, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. rsc.org For a precursor to 5,5,5-trifluoro-2-methoxypentanoic acid, this would involve the enantioselective α-functionalization of a pentanoic acid derivative.
One relevant approach is organocatalysis. For instance, chiral amino acids like proline can catalyze asymmetric aldol (B89426) reactions, demonstrating the ability to form stereocenters adjacent to a carbonyl group. youtube.com This principle can be extended to the α-methoxylation of a pentanal derivative, where a chiral catalyst would facilitate the enantioselective introduction of the methoxy (B1213986) group.
Another strategy involves the desymmetrization of a prochiral substrate. For example, frustrated Lewis pair (FLP) catalysis has been used for the stereoselective C-F bond activation of geminal difluoroalkanes. nih.govsemanticscholar.org A chiral Lewis base in the FLP system can selectively activate one of the two enantiotopic fluorine atoms, leading to a chiral product. nih.govsemanticscholar.org While this applies to C-F bond functionalization, the underlying principle of using a chiral catalyst to differentiate between two prochiral groups or faces of a molecule is central to asymmetric catalysis.
Table 1: Examples of Asymmetric Catalysis for C-C and C-X Bond Formation
| Catalytic System | Reaction Type | Key Feature | Potential Application for Target Precursor |
|---|---|---|---|
| Proline | Aldol Reaction | Forms C-C bond with up to two new stereocenters. youtube.com | Asymmetric α-hydroxylation (precursor to methoxy group) of a pentanal derivative. |
| Chiral Lewis Acid/Base | Electrophilic Fluorination | Direct asymmetric fluorination of β-ketoesters or aldehydes. nih.gov | While the target is already fluorinated, this demonstrates α-functionalization. |
Chiral Auxiliary-Mediated Methodologies
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a subsequent stereoselective reaction. sigmaaldrich.com After the desired transformation, the auxiliary is cleaved and can often be recovered. sigmaaldrich.com This is a robust and widely used method for asymmetric synthesis.
For the synthesis of 5,5,5-trifluoro-2-methoxypentanoic acid, a chiral auxiliary could be attached to a precursor like 5,5,5-trifluoropentanoic acid to form, for example, a chiral N-acyloxazolidinone. The auxiliary then sterically shields one face of the resulting enolate, forcing an incoming electrophile (e.g., a methoxy source) to attack from the opposite face with high diastereoselectivity.
A notable development is the use of fluorinated chiral auxiliaries, such as those derived from trifluoromethylated oxazolidines (FOX). cyu.fr These auxiliaries have shown excellent performance in the stereoselective alkylation of amide enolates. cyu.fr Similarly, fluorous-supported oxazolidinone auxiliaries have been synthesized from α-amino acids and allow for simplified purification using fluorous solid-phase extraction (FSPE). collectionscanada.gc.canih.gov A practical synthesis of 5,5,5-trifluoroisoleucine diastereomers utilized an oxazolidinone auxiliary to control the stereoselective introduction of an azide (B81097) group, which was later converted to the amine. beilstein-journals.org This same methodology could be adapted for the α-methoxylation of a 5,5,5-trifluoropentanoyl-oxazolidinone.
Chiral Pool Synthesis Utilizing Fluorinated Precursors
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgnih.gov This strategy leverages the pre-existing chirality of the starting material to build more complex chiral molecules. acs.org
A relevant example is the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a close analog of the target molecule's amino precursor. nih.gov This synthesis starts from a racemic amino acid but employs dynamic kinetic resolution, a process that relies on chiral ligands, to obtain the desired enantiomer. More directly, a chiral pool approach could start with an enantiopure amino acid like L-glutamic acid. The carboxylic acid side chain could be chemically modified and fluorinated to generate the 4,4,4-trifluorobutyl side chain, while the inherent stereochemistry at the α-carbon is retained and the amino group is eventually replaced with a methoxy group via reactions such as diazotization in methanol (B129727).
Diastereoselective Synthesis
Diastereoselective synthesis aims to form a specific diastereomer of a product that already contains at least one stereocenter. If a precursor to 5,5,5-trifluoro-2-methoxypentanoic acid already possessed a chiral center, the introduction of the α-methoxy group would need to be controlled relative to that existing center.
A powerful example is the synthesis of (2S,3S)-5,5,5-trifluoroisoleucine and (2R,3S)-5,5,5-trifluoro-allo-isoleucine. beilstein-journals.org The synthesis started with enantiomerically pure (R)-3-methyl-4,4,4-trifluorobutanoic acid. This acid was coupled to a chiral oxazolidinone auxiliary. The subsequent α-amination proceeded with high diastereoselectivity, controlled by both the existing stereocenter at C-3 and the chiral auxiliary. This "double diastereoselection" allows for precise control over the final stereochemistry. A similar strategy could be employed if starting with a chiral, fluorinated pentanoic acid precursor.
Resolution Techniques for Racemic 5,5,5-trifluoro-2-methoxypentanoic Acid
When a synthesis produces a racemic mixture (an equal mixture of both enantiomers), a resolution step is required to separate them.
A classical method involves reacting the racemic carboxylic acid with a chiral resolving agent, typically an enantiomerically pure amine, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, and can be separated by fractional crystallization. After separation, the acid is regenerated by treatment with a strong acid.
More advanced methods have also been developed. One novel approach uses PEGylated resolving agents. nih.govresearchgate.net The resolving agent is attached to a polyethylene (B3416737) glycol (PEG) polymer. Upon forming diastereomeric complexes with the racemate, a temperature- or solvent-induced phase transition causes the complex of one diastereomer to precipitate, allowing for separation by simple filtration. nih.govresearchgate.net
Dynamic kinetic resolution (DKR) is an even more powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product. This process combines a fast, reversible racemization of the starting material with a slower, irreversible kinetic resolution. An example is the DKR of racemic 2-amino-5,5,5-trifluoropentanoic acid hydrochloride, which uses a chiral ligand and a nickel(II) source to selectively crystallize one diastereomeric complex, driving the equilibrium towards the desired product. nih.gov
Table 2: Comparison of Resolution Techniques
| Technique | Principle | Maximum Theoretical Yield | Example Application |
|---|---|---|---|
| Classical Resolution | Formation and separation of diastereomeric salts. | 50% | Separation of racemic acids with chiral amines. |
| PEG-Mediated Resolution | Temperature-assisted phase transition of a diastereomeric complex. nih.gov | >50% (with recycling) | Resolution of racemic amines. nih.govresearchgate.net |
Classical Resolution Methods
Classical resolution is a foundational technique for separating enantiomers from a racemic mixture. For a carboxylic acid like 5,5,5-trifluoro-2-methoxypentanoic acid, this method involves reacting the racemic acid with an enantiomerically pure chiral base. libretexts.orglibretexts.org This reaction creates a mixture of diastereomeric salts, which, unlike enantiomers, have different physical properties such as solubility. libretexts.org
The general procedure would be as follows:
The racemic acid is dissolved in a suitable solvent and treated with a single enantiomer of a chiral amine, such as (R)-1-phenylethanamine, brucine, or quinine. libretexts.orglibretexts.org
This forms two diastereomeric salts: (R)-acid·(R)-base and (S)-acid·(R)-base.
Due to their different solubilities, one diastereomer can be selectively crystallized from the solution.
The separated diastereomeric salt is then treated with a strong acid to protonate the carboxylate, regenerating the enantiomerically pure carboxylic acid and the chiral amine salt. libretexts.org
While this method is well-established, its success is contingent on finding a suitable chiral resolving agent and crystallization conditions, which can require significant empirical screening.
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution
Kinetic resolution techniques, which rely on the differential reaction rates of enantiomers with a chiral catalyst or reagent, offer a powerful alternative to classical methods.
Enzymatic Kinetic Resolution (EKR) utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture. google.com For a precursor like racemic 2-hydroxy-5,5,5-trifluoropentanoic acid, a lipase (B570770) could be used for the enantioselective esterification or hydrolysis of its ester derivative. nih.gov For example, lipase-catalyzed acylation of the racemic alcohol would yield an enantiomerically enriched ester and the unreacted, enantiomerically pure alcohol. A significant drawback of standard kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. libretexts.org
Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of EKR by coupling the resolution step with an in-situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of the entire racemic starting material into a single, desired enantiomer.
A highly practical DKR method has been developed for the synthesis of (S)-2-amino-5,5,5-trifluoropentanoic acid, a critical precursor to the target methoxy acid. nih.govacs.org This approach involves the reaction of the racemic amino acid hydrochloride with a chiral Ni(II) complex derived from a Schiff base. nih.govresearchgate.net Under basic conditions, the Ni(II) complex selectively forms a more stable diastereomeric complex with the (S)-amino acid, while the (R)-amino acid is rapidly racemized, continuously feeding the process until nearly all the material is converted to the desired (S,S)-diastereomeric complex. nih.govresearchgate.net Subsequent disassembly of this complex with acid yields the enantiomerically pure (S)-amino acid. nih.govacs.org This chemo-enzymatic approach, converting a racemic amino acid to a single L-form via an α-keto acid intermediate, has also been demonstrated. nih.gov
Novel Trifluoromethylation and Methoxy-Functionalization Strategies
The construction of 5,5,5-trifluoro-2-methoxypentanoic acid relies on efficient methods to install the key trifluoromethyl (CF₃) and methoxy (OCH₃) groups.
Trifluoromethylation Strategies: The introduction of a CF₃ group is a cornerstone of modern medicinal chemistry due to its profound effects on a molecule's metabolic stability and lipophilicity. acs.orgacs.org While the synthesis of the amino acid precursor often starts from building blocks already containing the trifluoromethyl group, modern methods allow for its late-stage introduction. One such advanced strategy is the silver-catalyzed decarboxylative trifluoromethylation of aliphatic carboxylic acids. acs.org This method uses a copper-based trifluoromethyl source, (bpy)Cu(CF₃)₃, in conjunction with a silver catalyst (AgNO₃) and an oxidant (K₂S₂O₈) to replace a carboxylic acid group with a CF₃ group. acs.org This approach could potentially be applied to a suitable precursor to generate the trifluoropentanoic backbone.
Methoxy-Functionalization Strategies: The most plausible and stereospecific route to 5,5,5-trifluoro-2-methoxypentanoic acid involves the conversion of an enantiomerically pure precursor, such as (S)-2-amino-5,5,5-trifluoropentanoic acid, obtained via the highly efficient DKR process described previously. The synthetic sequence would proceed in two key steps:
Conversion of Amino to Hydroxy Group: The enantiopure α-amino acid can be converted to the corresponding α-hydroxy acid with retention of stereochemistry via a diazotization reaction. Treatment with sodium nitrite (B80452) (NaNO₂) in an acidic aqueous solution generates a transient diazonium salt, which is subsequently displaced by water to yield (S)-2-hydroxy-5,5,5-trifluoropentanoic acid.
O-Methylation: The resulting α-hydroxy acid can then be methylated to afford the final product. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base (e.g., sodium hydride) followed by reaction with a methylating agent like methyl iodide or dimethyl sulfate.
Optimization of Reaction Conditions and Yields for Scalable Synthesis
The feasibility of producing 5,5,5-trifluoro-2-methoxypentanoic acid in significant quantities hinges on the scalability of its synthetic route. The dynamic kinetic resolution of its amino acid precursor has been optimized for large-scale preparation, demonstrating its practical utility. nih.govacs.org A reported procedure for a ~20 g scale synthesis highlights the key parameters for achieving high yield and stereoselectivity. nih.gov
The operational convenience, excellent yields, and recyclability of the chiral ligand make this DKR process a robust and cost-effective method for accessing the key chiral intermediate on a large scale. nih.govacs.org The subsequent conversion steps to the final methoxy acid would then need to be optimized for throughput and yield.
Table 1: Optimized Conditions for the Dynamic Kinetic Resolution of Racemic 2-Amino-5,5,5-trifluoropentanoic Acid Hydrochloride
| Parameter | Condition | Purpose/Comment | Source |
|---|---|---|---|
| Substrate | Racemic 2-Amino-5,5,5-trifluoropentanoic Acid HCl | Starting material for DKR. | nih.govresearchgate.net |
| Chiral Ligand | (S)-2-[(N-benzylprolyl)amino]benzophenone | Chiral auxiliary that forms a Ni(II) complex. | nih.govacs.org |
| Metal Salt | Nickel(II) chloride (anhydrous) | Forms the active chiral complex with the ligand. | nih.govresearchgate.net |
| Base | Potassium carbonate (K₂CO₃) | Promotes racemization of the (R)-enantiomer and complex formation. | nih.govresearchgate.net |
| Solvent | Methanol (degassed) | Reaction medium. | nih.govresearchgate.net |
| Temperature | 50 °C | Optimal temperature for reaction kinetics and racemization. | nih.govresearchgate.net |
| Reaction Time | ~2.5 hours | Time required for complete conversion. | nih.gov |
| Yield | 93.3% (for Fmoc-derivative) | High yield demonstrates the efficiency of the scalable process. | acs.org |
| Stereoselectivity | 98.2% ee (for Fmoc-derivative) | Excellent enantiomeric excess is achieved. | acs.org |
Advanced Analytical Characterization Techniques for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 5,5,5-trifluoro-2-methoxypentanoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.
¹H, ¹³C, and ¹⁹F NMR for Structural Confirmation
A detailed analysis of the 1D NMR spectra is the first step in confirming the structure of 5,5,5-trifluoro-2-methoxypentanoic acid.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton environment. The methoxy (B1213986) group (CH₃O-) would appear as a singlet, typically in the range of 3.5-4.0 ppm. The proton at the C2 position (CH-O) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) protons at C3. The C3 and C4 methylene protons (CH₂-CH₂) would present as complex multiplets resulting from both geminal and vicinal couplings, including coupling to the fluorine atoms on C5.
¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The carbonyl carbon (C=O) of the carboxylic acid would be observed at the downfield end of the spectrum (typically 170-185 ppm). The carbon bearing the methoxy group (C2) would appear in the range of 70-80 ppm. The trifluoromethyl group (CF₃) would be visible as a quartet due to one-bond coupling with the three fluorine atoms. The remaining methylene carbons (C3 and C4) would have distinct chemical shifts.
¹⁹F NMR: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For 5,5,5-trifluoro-2-methoxypentanoic acid, a single signal, likely a triplet due to coupling with the C4 protons, would confirm the presence of the CF₃ group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms.
Expected ¹H, ¹³C, and ¹⁹F NMR Data (Predicted)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹⁹F Chemical Shift (ppm) |
|---|---|---|---|
| C1 (COOH) | ~10-13 (s, br) | ~175 | - |
| C2 (CH-O) | Multiplet | ~75 | - |
| C3 (CH₂) | Multiplet | ~30 | - |
| C4 (CH₂) | Multiplet | ~35 (q) | - |
| C5 (CF₃) | - | ~125 (q) | Triplet |
Note: These are predicted values and may vary based on solvent and other experimental conditions. 's' denotes singlet, 'q' denotes quartet, 'br' denotes broad.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis
To definitively establish the connectivity of the atoms within 5,5,5-trifluoro-2-methoxypentanoic acid, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum would confirm the connectivity between the proton at C2, and the methylene protons at C3, and subsequently between the protons at C3 and C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For example, the proton signal assigned to the methoxy group would show a correlation to the methoxy carbon signal in the ¹³C spectrum.
Chiral NMR Shift Reagents for Enantiomeric Excess Determination
Since 5,5,5-trifluoro-2-methoxypentanoic acid contains a chiral center at the C2 position, it can exist as a pair of enantiomers. Determining the enantiomeric excess (ee) is critical in many applications. Chiral NMR shift reagents, typically lanthanide complexes, can be used for this purpose. These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum for each enantiomer. The integration of these distinct signals allows for the quantification of the enantiomeric ratio.
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of 5,5,5-trifluoro-2-methoxypentanoic acid (C₆H₉F₃O₃), distinguishing it from other compounds with the same nominal mass.
Expected HRMS Data
| Ion | Calculated m/z |
|---|---|
| [M+H]⁺ | 187.0525 |
| [M+Na]⁺ | 209.0345 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm its structure. For 5,5,5-trifluoro-2-methoxypentanoic acid, characteristic fragmentation pathways would likely include the loss of the methoxy group, the carboxylic acid group, and fragmentation of the carbon chain. Analysis of these fragments would further corroborate the proposed structure.
| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |
| 187 | Loss of H₂O | 169 |
| 187 | Loss of CH₃OH | 155 |
| 187 | Loss of COOH | 141 |
| 187 | Loss of CF₃ | 118 |
Chiral Chromatography
Chiral chromatography is an indispensable tool for the separation of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, their separation.
High-Performance Liquid Chromatography (HPLC) is a premier method for the enantioselective analysis of non-volatile chiral compounds like 5,5,5-trifluoro-2-methoxypentanoic acid. The success of the separation is highly dependent on the selection of the appropriate chiral stationary phase (CSP) and the mobile phase composition. nih.gov Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used due to their broad applicability and excellent chiral recognition capabilities. nih.govmdpi.comnih.gov
For a fluorinated carboxylic acid such as 5,5,5-trifluoro-2-methoxypentanoic acid, CSPs like cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are effective. nih.gov The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which create a transient diastereomeric complex between the analyte enantiomers and the chiral selector. sigmaaldrich.com The trifluoromethyl group and the carboxylic acid moiety of the analyte are key interaction points. The mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like isopropanol (B130326) or ethanol) with an acidic modifier (like trifluoroacetic acid - TFA), is optimized to achieve the best balance between retention and enantioselectivity. nih.gov
Table 1: Illustrative HPLC Conditions for Chiral Separation of 5,5,5-trifluoro-2-methoxypentanoic acid
| Parameter | Condition | Purpose |
| Chiral Stationary Phase | Cellulose tris(3,5-dimethylphenylcarbamate) | Provides chiral recognition sites for enantiomer interaction. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (e.g., 90:10:0.1 v/v/v) | Elutes the compound; the alcohol content is adjusted for retention, and TFA suppresses the ionization of the carboxylic acid to improve peak shape. |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Detection | UV at 210 nm | Monitors the elution of the compound based on its absorbance. |
| Column Temperature | 25 °C | Maintained constant to ensure reproducible retention times. |
Note: This table presents typical starting conditions. Method development would involve optimizing the mobile phase composition and temperature to achieve baseline separation of the enantiomers.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Since 5,5,5-trifluoro-2-methoxypentanoic acid is not sufficiently volatile for direct GC analysis due to its carboxylic acid group, a derivatization step is necessary. The carboxylic acid is typically converted into a more volatile ester, for example, by reaction with a simple alcohol like methanol (B129727) or ethanol (B145695) in the presence of an acid catalyst, to form methyl or ethyl 5,5,5-trifluoro-2-methoxypentanoate.
Once derivatized, the enantiomers can be separated on a chiral GC column. Cyclodextrin-based chiral stationary phases are commonly employed for this purpose. These CSPs have a toroidal structure with a hydrophobic inner cavity and a hydrophilic exterior, allowing for enantioselective inclusion complexation. nih.govnih.gov The choice of the specific cyclodextrin (B1172386) derivative (e.g., a substituted β-cyclodextrin) is critical for achieving separation.
Table 2: Typical GC Conditions for Chiral Analysis of a Volatile Derivative
| Parameter | Condition | Purpose |
| Analyte Form | Methyl 5,5,5-trifluoro-2-methoxypentanoate | Volatile derivative suitable for GC analysis. |
| Chiral Stationary Phase | Chirasil-DEX CB (di-tert-butyldimethylsilyl-β-cyclodextrin) | Enantioselective separation based on inclusion complexation. |
| Carrier Gas | Helium or Hydrogen | Transports the analyte through the column. |
| Temperature Program | e.g., Start at 80 °C, ramp to 150 °C at 5 °C/min | Optimizes separation by controlling the elution of compounds based on their boiling points and interactions with the stationary phase. |
| Detector | Flame Ionization Detector (FID) | Provides a sensitive response to organic compounds. |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a molecule. sci-hub.stspectroscopyonline.com These techniques are complementary and are used to identify the functional groups present in 5,5,5-trifluoro-2-methoxypentanoic acid. sci-hub.st
FT-IR Spectroscopy is based on the absorption of infrared radiation at frequencies corresponding to the vibrational transitions of molecular bonds with a changing dipole moment. sci-hub.st For 5,5,5-trifluoro-2-methoxypentanoic acid, the FT-IR spectrum will exhibit characteristic absorption bands. The strong C-F bonds of the trifluoromethyl group will show intense absorptions in the 1100-1350 cm⁻¹ region. The carbonyl (C=O) stretch of the carboxylic acid will appear as a strong, sharp peak around 1700-1730 cm⁻¹. The O-H stretch of the carboxylic acid will be a very broad band in the 2500-3300 cm⁻¹ range, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state or in concentrated solutions. The C-O single bond stretch of the methoxy group and the carboxylic acid will also be present in the fingerprint region (typically 1000-1300 cm⁻¹).
Raman Spectroscopy involves inelastic scattering of monochromatic light. spectroscopyonline.com Vibrations that cause a change in the polarizability of the molecule are Raman-active. sci-hub.st While C-F bonds are visible in Raman, they are often weaker than in FT-IR. The C=O stretch is also observable. Symmetrical vibrations, which might be weak or absent in the IR spectrum, can be strong in the Raman spectrum. This complementarity can be crucial for a complete structural assignment. spectroscopyonline.com
Table 3: Expected Vibrational Frequencies for 5,5,5-trifluoro-2-methoxypentanoic acid
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) (FT-IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) | 2500-3300 (weak, broad) |
| C-H (Alkyl/Methoxy) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1730 (strong) | 1700-1730 |
| C-F (Trifluoromethyl) | Stretching | 1100-1350 (very strong, multiple bands) | 1100-1350 (weak to medium) |
| C-O (Methoxy/Acid) | Stretching | 1000-1300 | 1000-1300 |
X-ray Crystallography for Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. nih.gov This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. For chiral carboxylic acids like 5,5,5-trifluoro-2-methoxypentanoic acid, if the compound itself does not crystallize well, a derivative can be made by forming a salt with a chiral amine of known absolute configuration (e.g., (R)-1-phenylethylamine) or an ester with a chiral alcohol.
The resulting diastereomeric salt or ester is then crystallized. By analyzing the diffraction pattern of X-rays passing through the crystal, the precise spatial arrangement of every atom in the molecule can be determined. When a heavy atom is present in the structure (or if using anomalous dispersion), the absolute configuration of the chiral center (R or S) can be unambiguously assigned. nih.gov This provides unequivocal proof of the enantiomer's identity that was synthesized or isolated. This technique is often used to validate the results obtained from chiral chromatography, especially during the development of a new synthetic route. beilstein-journals.orgnih.gov
Computational and Theoretical Investigations on 5,5,5 Trifluoro 2 Methoxypentanoic Acid
Reaction Mechanism Elucidation through Computational Chemistry:
No computational chemistry studies elucidating the reaction mechanisms involving 5,5,5-trifluoro-2-methoxypentanoic acid could be found in the searched resources.
Due to the absence of specific research on this compound, the creation of an article with detailed, scientifically accurate findings and data tables as requested is not possible at this time.
Despite a comprehensive search for scholarly articles and research data, no specific computational and theoretical investigations on 5,5,5-trifluoro-2-methoxypentanoic acid were found. Consequently, the required detailed information regarding its transition state characterization, reaction pathway energetics, and structure-reactivity relationships is not available in the current scientific literature.
The search yielded information on related but distinct compounds, such as 5,5,5-trifluoropentanoic acid, and general studies on the structure-activity relationships of other fluorinated organic molecules. However, these findings are not directly applicable to the specific chemical structure and properties of 5,5,5-trifluoro-2-methoxypentanoic acid.
Therefore, it is not possible to provide the requested in-depth article with data tables and detailed research findings for the specified subsections. Further experimental and computational research would be required to elucidate the theoretical aspects of this particular compound.
Applications of 5,5,5 Trifluoro 2 Methoxypentanoic Acid As a Versatile Chiral Building Block in Organic Synthesis
Precursor in the Stereoselective Synthesis of Complex Molecular Scaffolds
The utility of 5,5,5-trifluoro-2-methoxypentanoic acid as a starting material for the stereoselective synthesis of intricate molecular frameworks is a promising yet underexplored area. The presence of a stereocenter at the C-2 position, coupled with the electron-withdrawing trifluoromethyl group, suggests its potential for influencing the stereochemical outcome of various chemical transformations. However, specific examples of its incorporation into complex scaffolds are not prominently featured in the scientific literature.
Integration into Natural Product Total Synthesis
There are currently no widely reported instances of 5,5,5-trifluoro-2-methoxypentanoic acid being integrated into the total synthesis of natural products. The synthesis of natural products often requires highly specialized building blocks to construct complex architectures. While fluorinated analogues of natural products are of great interest for their potential to modify biological activity, the role of this specific acid as a precursor in this context has not been documented.
Contribution to the Synthesis of Non-Natural Amino Acid Derivatives
The synthesis of non-natural amino acids is a significant area of research, as these compounds are crucial components in peptidomimetics and drug discovery. The structure of 5,5,5-trifluoro-2-methoxypentanoic acid makes it a hypothetical precursor to novel trifluoromethyl-containing amino acids. The conversion of the carboxylic acid to an amine or other nitrogen-containing functionality would be a necessary step. However, specific methodologies or examples of its use for this purpose are not described in the available literature.
Utilization in Catalysis and Ligand Design
The application of chiral molecules in catalysis, either as ligands for metal catalysts or as organocatalysts themselves, is a cornerstone of modern asymmetric synthesis. While the structural features of 5,5,5-trifluoro-2-methoxypentanoic acid suggest potential in this area, its practical application remains to be demonstrated.
Chiral Ligand Precursors for Asymmetric Catalysis
The synthesis of chiral ligands is essential for the development of new asymmetric catalytic reactions. The stereogenic center and the fluorine atoms in 5,5,5-trifluoro-2-methoxypentanoic acid could, in principle, be exploited in the design of novel ligands. The electronic properties of the trifluoromethyl group could influence the catalytic activity and selectivity of a metal complex. At present, there is no direct evidence in the literature of this compound being used as a precursor for chiral ligands in asymmetric catalysis.
Organocatalytic Applications
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. Chiral carboxylic acids can sometimes act as organocatalysts. However, the potential for 5,5,5-trifluoro-2-methoxypentanoic acid or its derivatives to be employed in organocatalytic applications has not been reported.
Role in the Synthesis of Advanced Materials Components
Fluorinated compounds are of great importance in materials science, contributing to properties such as thermal stability, chemical resistance, and unique electronic characteristics. While the incorporation of the 5,5,5-trifluoro-2-methoxypentanoic acid moiety into polymers or other materials could be envisioned, there are no specific examples of its use in the synthesis of advanced materials components documented in the scientific literature.
Building Block for Fluoro-polymers
The synthesis of fluoro-polymers often involves the polymerization of monomers containing fluorine atoms. The incorporation of fluorinated groups can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. In principle, 5,5,5-trifluoro-2-methoxypentanoic acid could be chemically modified to serve as a functional monomer. For instance, the carboxylic acid group could be converted into a polymerizable moiety, such as an acrylate or a vinyl ether. The resulting polymer would possess pendant trifluoromethyl and methoxy (B1213986) groups, which could influence its physical and chemical properties. However, a search of the current scientific literature yields no specific examples or data on the polymerization of derivatives of 5,5,5-trifluoro-2-methoxypentanoic acid or the properties of the resulting fluoro-polymers.
Precursor for Specialty Chemicals with Fluorine Attributes
The trifluoromethyl group is a key structural motif in many specialty chemicals, including pharmaceuticals, agrochemicals, and materials with unique properties. As a chiral building block, 5,5,5-trifluoro-2-methoxypentanoic acid could theoretically serve as a starting material for the synthesis of more complex molecules where stereochemistry is crucial. The carboxylic acid and methoxy groups offer handles for a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Despite this potential, there are no published reports detailing the conversion of 5,5,5-trifluoro-2-methoxypentanoic acid into specific specialty chemicals or outlining synthetic pathways that utilize this compound as a key precursor.
Design and Synthesis of Advanced Probes and Reagents
Chiral fluorinated molecules are of interest in the design of advanced probes and reagents for biological and chemical applications. The fluorine atoms can serve as reporters for 19F NMR spectroscopy, a powerful analytical tool with low background signal. The specific stereochemistry and functional groups of 5,5,5-trifluoro-2-methoxypentanoic acid could be exploited to create probes that interact selectively with biological targets or function as chiral derivatizing agents for analytical separations. Nevertheless, the scientific literature does not currently contain any studies describing the design, synthesis, or application of such probes or reagents derived from this specific compound.
Emerging Research Frontiers and Future Perspectives
Sustainable and Green Chemistry Approaches for Synthesis
The synthesis of complex fluorinated molecules traditionally relies on methods that can be resource-intensive and generate hazardous waste. Consequently, the development of sustainable and green chemistry approaches is a major focus of contemporary research. For a target like 5,5,5-trifluoro-2-methoxypentanoic acid, green strategies would aim to improve efficiency, reduce environmental impact, and enhance safety.
Key green chemistry principles applicable to the synthesis of this compound include:
Catalytic Methods: Utilizing catalytic amounts of reagents instead of stoichiometric ones can significantly reduce waste. For instance, the introduction of the trifluoromethyl group or the methoxy (B1213986) group could be achieved through novel catalytic transformations.
Use of Renewable Feedstocks: While challenging for highly functionalized fluorinated compounds, research is ongoing to derive starting materials from renewable biomass sources.
Safer Solvents and Reagents: The replacement of hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, supercritical CO2, or bio-derived solvents is a key goal. Similarly, employing less hazardous fluorinating agents is crucial.
Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a fundamental principle of green chemistry.
One promising green approach is the use of enzymatic synthesis. nih.gov Enzymes operate under mild conditions in aqueous environments and can exhibit high regio- and stereoselectivity, which is particularly relevant for the chiral center in 5,5,5-trifluoro-2-methoxypentanoic acid. nih.gov For example, enzymes like hydrolases, oxidoreductases, and transferases could be engineered to accept fluorinated substrates and catalyze key steps in the synthesis.
Exploration of Novel Reactivity and Unconventional Transformations
The unique electronic properties conferred by the trifluoromethyl group can give rise to novel reactivity in 5,5,5-trifluoro-2-methoxypentanoic acid. The strong electron-withdrawing nature of the CF3 group can influence the acidity of the carboxylic acid and the reactivity of the alpha-position.
Research in this area would likely focus on:
C-H Functionalization: Direct, selective activation and functionalization of C-H bonds offer a more efficient synthetic route compared to traditional pre-functionalized starting materials. For a molecule like 5,5,5-trifluoro-2-methoxypentanoic acid, late-stage C-H functionalization could be a powerful tool for creating analogues.
Decarboxylative Couplings: The carboxylic acid moiety can be used as a handle for various cross-coupling reactions, where it is expelled as CO2. This allows for the direct conversion of the acid to other functional groups.
Trifluoromethyl Group-Directed Reactions: The CF3 group can act as a directing group, influencing the regioselectivity of reactions at other positions in the molecule.
An example of an unconventional transformation that could be explored is the use of photoredox catalysis. This technique uses visible light to initiate single-electron transfer processes, enabling a wide range of reactions under mild conditions that are often not achievable with traditional thermal methods.
Integration with Flow Chemistry and Automated Synthesis Platforms
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers numerous advantages for the synthesis of fluorinated compounds. nih.gov These benefits are particularly relevant for managing the often highly reactive and hazardous reagents used in fluorination chemistry.
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced mixing |
| Safety | Large volumes of hazardous materials | Small reaction volumes at any given time, better control |
| Scalability | Often requires re-optimization | More straightforward by running the system for longer |
| Reproducibility | Can be variable | High, due to precise control of parameters |
Table 1: Comparison of Batch and Flow Chemistry for Fluorinated Compound Synthesis
The integration of flow reactors with automated synthesis platforms allows for rapid reaction optimization and the generation of libraries of related compounds. nih.gov For 5,5,5-trifluoro-2-methoxypentanoic acid, an automated flow system could be developed to systematically vary reaction parameters such as temperature, pressure, and reagent concentrations to quickly identify the optimal conditions for its synthesis. nih.gov This approach would also facilitate the exploration of its reactivity by allowing for high-throughput screening of different reaction partners.
Advanced Characterization Methodologies for Chiral Fluorinated Compounds
The presence of a stereocenter at the C2 position makes the characterization of enantiomerically pure 5,5,5-trifluoro-2-methoxypentanoic acid crucial. Advanced analytical techniques are essential for both determining the enantiomeric purity and elucidating the three-dimensional structure of such molecules.
Chiral Chromatography: High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the workhorse for separating enantiomers. For acidic compounds like 5,5,5-trifluoro-2-methoxypentanoic acid, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) or protein-based columns (e.g., α1-acid glycoprotein) are often effective. nih.gov The development of new CSPs with improved selectivity for fluorinated compounds is an active area of research.
Spectroscopic and Spectrometric Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chiral derivatizing agents or chiral solvating agents can be used in NMR to distinguish between enantiomers.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light and can be used to determine the absolute configuration of chiral molecules by comparing experimental spectra with quantum chemical calculations.
Mass Spectrometry (MS): While MS itself is not typically used for chiral analysis, it can be coupled with chiral chromatography (LC-MS) for sensitive and selective quantification of enantiomers. Tandem MS (MS/MS) is also crucial for structural elucidation of novel fluorinated compounds.
Unexplored Applications in Synthetic Methodologies
While the direct biological applications of 5,5,5-trifluoro-2-methoxypentanoic acid are yet to be explored, its structure suggests it could be a valuable building block in synthetic chemistry. The presence of multiple functional groups (carboxylic acid, ether, trifluoromethyl) allows for a variety of subsequent transformations.
Potential Synthetic Applications:
Peptidomimetic Synthesis: The α-methoxy acid moiety can be incorporated into peptide chains to create peptidomimetics with altered conformational properties and improved metabolic stability. The trifluoromethyl group can act as a lipophilic and metabolically stable bioisostere for other alkyl groups.
Fluorinated Heterocycle Synthesis: The compound could serve as a precursor for the synthesis of novel fluorinated heterocyclic compounds. For example, the carboxylic acid and methoxy group could be involved in cyclization reactions to form lactones or other ring systems.
The development of synthetic routes that leverage the unique reactivity of this trifluorinated methoxy acid could open up new avenues for the construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.
Q & A
Q. What are the recommended synthetic routes for 5,5,5-trifluoro-2-methoxypentanoic acid, and how can purity be ensured during synthesis?
Synthesis typically involves fluorination of a pentanoic acid precursor using agents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST) to introduce trifluoromethyl groups. The methoxy group can be introduced via alkylation of a hydroxyl intermediate using methyl iodide under basic conditions. Key steps include:
- Protecting the carboxylic acid group during fluorination to avoid side reactions.
- Purification via reverse-phase HPLC or column chromatography to isolate intermediates .
- Characterization using ¹⁹F NMR (to confirm trifluoromethyl integration) and ¹H NMR (to verify methoxy proton signals). LC-TOF/MS can validate molecular weight .
Q. How should researchers characterize the stability of 5,5,5-trifluoro-2-methoxypentanoic acid under varying pH conditions?
Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–12) at 25°C and 40°C. Monitor degradation via:
- HPLC-UV/ESI-TOF/MS : Detect breakdown products and quantify remaining parent compound .
- pH-dependent kinetics : Calculate degradation rate constants to identify optimal storage conditions (e.g., acidic buffers for carboxylate stabilization) .
- Note: The trifluoromethyl group enhances hydrolytic stability, but the methoxy group may undergo demethylation under strongly alkaline conditions .
Q. What spectroscopic techniques are critical for confirming the structure of 5,5,5-trifluoro-2-methoxypentanoic acid?
- ¹⁹F NMR : A singlet at ~-60 ppm confirms the trifluoromethyl group.
- ¹H NMR : A methoxy peak at ~3.3 ppm and a multiplet for the CH adjacent to the carboxylic acid.
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹).
- Cross-reference with NIST spectral databases for validation .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ¹³C) be applied to study the environmental degradation pathways of 5,5,5-trifluoro-2-methoxypentanoic acid?
- Synthesize ¹³C-labeled analogs (e.g., ¹³C at the methoxy or trifluoromethyl carbons) to track degradation products in environmental matrices .
- Use LC-MS/MS with selected reaction monitoring (SRM) to detect labeled fragments, distinguishing abiotic vs. microbial degradation pathways.
- Compare with unlabeled compound to quantify isotope effects on reaction rates .
Q. What computational methods are suitable for predicting the reactivity of 5,5,5-trifluoro-2-methoxypentanoic acid in catalytic systems?
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate interactions with enzymes or catalysts (e.g., lipases for esterification).
- QSPR Models : Predict physicochemical properties (log P, pKa) using quantum-chemical descriptors .
Q. How can researchers resolve contradictions in reported bioactivity data for fluorinated carboxylic acids like 5,5,5-trifluoro-2-methoxypentanoic acid?
- Meta-analysis : Compare studies for variables like cell line specificity, assay pH, and impurity profiles (e.g., residual fluorination agents).
- Dose-response validation : Replicate assays under standardized conditions with LC-MS purity verification (>98%).
- Structural analogs : Test compounds with incremental modifications (e.g., replacing methoxy with ethoxy) to isolate functional group contributions .
Q. What environmental sampling and extraction methods are optimal for detecting 5,5,5-trifluoro-2-methoxypentanoic acid in water systems?
- Solid-Phase Extraction (SPE) : Use C18 or mixed-mode cartridges for pre-concentration.
- LC-MS/MS with MRM : Employ transitions specific to the compound’s molecular ion ([M-H]⁻) and fragments (e.g., loss of CO₂ or CF₃).
- Quality controls : Spike samples with isotopically labeled internal standards (e.g., ¹³C-labeled analogs) to correct for matrix effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
